HyponineE

antiviral HIV-1 H9 lymphocytes

Hyponine E is a macrocyclic sesquiterpene pyridine alkaloid (C₄₅H₄₈N₂O₁₉, MW 920.87) originally isolated from the root bark of Tripterygium hypoglaucum (Celastraceae). It belongs to a distinct subclass of evoninate alkaloids characterized by a dihydroagarofuran core esterified with nicotinic acid and furan carboxylic acid moieties.

Molecular Formula C45H48N2O19
Molecular Weight 920.9 g/mol
Cat. No. B13080710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyponineE
Molecular FormulaC45H48N2O19
Molecular Weight920.9 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C
InChIInChI=1S/C45H48N2O19/c1-22-14-15-29-28(12-9-17-47-29)40(54)59-20-42(6)31-32(63-39(53)27-11-8-16-46-19-27)36(61-25(4)50)44(21-58-23(2)48)37(62-26(5)51)33(60-24(3)49)35(65-38(22)52)43(7,56)45(44,66-42)34(31)64-41(55)30-13-10-18-57-30/h8-13,16-19,22,31-37,56H,14-15,20-21H2,1-7H3/t22-,31-,32+,33-,34+,35-,36+,37-,42-,43-,44+,45-/m0/s1
InChIKeyVJZFNGPUNWIJDF-GZWHRQHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyponine E for Anti-HIV & Anti-Inflammatory Research: A Sesquiterpene Pyridine Alkaloid Procurement Guide


Hyponine E is a macrocyclic sesquiterpene pyridine alkaloid (C₄₅H₄₈N₂O₁₉, MW 920.87) originally isolated from the root bark of Tripterygium hypoglaucum (Celastraceae) [1]. It belongs to a distinct subclass of evoninate alkaloids characterized by a dihydroagarofuran core esterified with nicotinic acid and furan carboxylic acid moieties [1]. Among the Tripterygium sesquiterpene pyridine alkaloids, Hyponine E has been documented to exhibit dual anti-HIV activity in H9 lymphocytes and anti-inflammatory effects, positioning it as a compelling candidate for mechanistic studies bridging antiviral and immunomodulatory research [2].

Why In-Class Tripterygium Alkaloids Cannot Substitute for Hyponine E Without Verification


Tripterygium alkaloids, including hyponines A–F, triptonines, and hypoglaunines, share a common dihydroagarofuran skeleton yet exhibit profound functional divergence driven by discrete esterification patterns on the core scaffold [1]. For example, while Hyponine D acts as an immunosuppressant, Hyponine E is characterized by anti-HIV activity and anti-inflammatory effects, a difference attributable to its unique 7-(nicotinoyloxy)-O⁵-furanoyl substitution absent in Hyponine D [1][2]. Computational pharmacophore modeling with six Tripterygium alkaloids further demonstrates that subtle variations in hydrogen bond acceptor and donor features cause distinct mapping onto different pharmacophore models, directly impacting target engagement [3]. Consequently, procurement of a generic “Tripterygium alkaloid” without precise compound specification risks selecting a molecule with unrelated or even opposing bioactivity profiles.

Hyponine E Differentiation Evidence: Quantitative Head-to-Head & Cross-Study Comparisons with In-Class Analogs


Anti-HIV-1 Therapeutic Index in H9 Lymphocytes: Hyponine E vs. Hypoglaunine D vs. Triptonine B

Hyponine E inhibits HIV-1 replication in human H9 lymphocytes with an EC₅₀ of 0.17 μg/mL and exhibits a cytotoxicity IC₅₀ of 1.95 μg/mL in the same cell line, yielding an in vitro therapeutic index (TI) of approximately 11.5 . This TI positions Hyponine E as moderately selective relative to Hypoglaunine D, which shows a substantially weaker EC₅₀ of 22 μg/mL in H9 cells, and relative to Triptonine B, which demonstrates an EC₅₀ of <0.10 μg/mL with a TI exceeding 1000 [1]. These data highlight a critical procurement decision: Triptonine B offers superior potency and selectivity for pure antiviral applications, while Hyponine E provides a balanced antiviral–cytotoxicity window that may be advantageous when anti-inflammatory co-activity is also desired [1].

antiviral HIV-1 H9 lymphocytes therapeutic index

Pharmacophore Mapping Divergence: Hyponine E vs. Hyponine A and Hypoglaunine E

In a computational pharmacophore analysis of Tripterygium sesquiterpene pyridine alkaloids, Hyponine E was mapped alongside Hyponine A, Hypoglaunine E, and Wilfordinine E onto Pharmacophore Model 5 (Pm-05) [1]. Despite sharing the same pharmacophore model, Hyponine E possesses unique structural features—specifically the 7-(nicotinoyloxy)-O⁵-furanoyl esterification pattern—that differentiate its hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) spatial arrangement from Hyponine A and Hypoglaunine E, which carry different substitution sets [1][2]. This divergence in pharmacophoric features predicts differential binding to biological targets, providing a rationale for distinct bioactivity profiles within the same pharmacophore group [1].

computational chemistry pharmacophore modeling structure-activity relationship sesquiterpene pyridine alkaloid

Dual Anti-HIV and Anti-Inflammatory Activity: Differential Functional Classification Among Hyponine Series Compounds

Within the hyponine series (A–F), functional annotation segregates sharply: Hyponine D is reported as an immunosuppressive agent, while Hyponine E is documented for both anti-HIV activity (EC₅₀ 0.17 μg/mL) and anti-inflammatory effects [1]. Hyponine F, in contrast, lacks publicly documented anti-HIV data and carries a distinct 7-(acetyloxy)-O²-furanoyl substitution pattern [2]. This compound-specific functional divergence means that a researcher seeking anti-inflammatory properties cannot assume that Hyponine D or Hyponine F will recapitulate Hyponine E's bioactivity profile, and vice versa for antiviral applications.

anti-inflammatory antiviral dual activity immunomodulation

Hyponine E Application Scenarios: Where Its Dual Activity Profile Creates Scientific Value


Mechanistic Studies of HIV-1 Replication Under Inflammatory Co-Stimulation

In experimental models where HIV-1 infection is studied in the context of concurrent inflammatory signaling (e.g., LPS-stimulated or TNF-α-treated H9 lymphocytes), Hyponine E's dual ability to inhibit viral replication (EC₅₀ 0.17 μg/mL) and exert anti-inflammatory effects enables dissection of the interplay between viral propagation and host inflammatory responses within a single pharmacological agent . This avoids the confounding effects of using two separate reference compounds.

Computational Drug Design and Pharmacophore Validation of Sesquiterpene Pyridine Alkaloids

Hyponine E serves as a key validation ligand for Pharmacophore Model Pm-05, which captures hydrogen bond acceptor and donor features characteristic of the dihydroagarofuran scaffold . Researchers developing virtual screening campaigns against Tripterygium alkaloid targets can use Hyponine E as both a positive control and a calibration standard for Pm-05-based docking workflows.

Structure–Activity Relationship (SAR) Studies of Nicotinoyl–Furanoyl Substitution Patterns

The unique 7-(nicotinoyloxy)-O⁵-furanoyl esterification of Hyponine E, contrasting with the benzoyl substitution of Hyponine D and the acetyl-furanoyl pattern of Hyponine F, provides a defined chemical probe for SAR panels investigating how C7 and O5 substituent variations alter antiviral selectivity versus cytotoxicity in the dihydroagarofuran alkaloid class .

Quote Request

Request a Quote for HyponineE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.